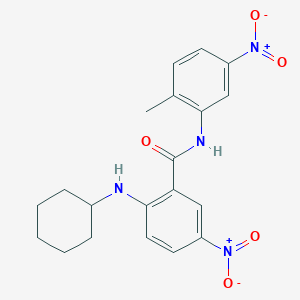![molecular formula C16H20ClNO3 B12482721 2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol](/img/structure/B12482721.png)
2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol is a complex organic compound that features a furan ring substituted with a 3-chloro-4-methoxyphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol typically involves multiple steps. One common method includes the following steps:
Formation of the furan ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution with 3-chloro-4-methoxyphenyl group:
Amination: The furan derivative is then reacted with an amine to introduce the amino group.
Final functionalization:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and other advanced techniques to streamline the synthesis process.
Chemical Reactions Analysis
Types of Reactions
2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the furan ring or the phenyl group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (e.g., Br2, Cl2) or nucleophiles (e.g., NaOH, NH3) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols or amines.
Scientific Research Applications
2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research may focus on its potential as a pharmaceutical intermediate or active ingredient.
Industry: The compound could be used in the development of new materials with specific properties, such as polymers or coatings.
Mechanism of Action
The mechanism by which 2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol exerts its effects depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity and leading to various physiological effects. The exact pathways involved would require detailed biochemical studies.
Comparison with Similar Compounds
Similar Compounds
Thiophene derivatives: These compounds share a similar heterocyclic structure and may exhibit comparable chemical reactivity and biological activity.
Oxazole derivatives: These compounds also contain a five-membered ring with heteroatoms and can be used in similar applications.
Quinolinyl-pyrazoles: These compounds have a fused ring system and may be used in medicinal chemistry for similar purposes.
Uniqueness
2-({[5-(3-Chloro-4-methoxyphenyl)furan-2-yl]methyl}amino)-2-methylpropan-1-ol is unique due to its specific substitution pattern, which may confer distinct chemical and biological properties compared to other similar compounds. This uniqueness can be leveraged in the design of new molecules with tailored properties for specific applications.
Properties
Molecular Formula |
C16H20ClNO3 |
|---|---|
Molecular Weight |
309.79 g/mol |
IUPAC Name |
2-[[5-(3-chloro-4-methoxyphenyl)furan-2-yl]methylamino]-2-methylpropan-1-ol |
InChI |
InChI=1S/C16H20ClNO3/c1-16(2,10-19)18-9-12-5-7-14(21-12)11-4-6-15(20-3)13(17)8-11/h4-8,18-19H,9-10H2,1-3H3 |
InChI Key |
XGZPJNZQBPBJPR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CO)NCC1=CC=C(O1)C2=CC(=C(C=C2)OC)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![1-[1-(2,4-dichlorobenzyl)-1H-indol-3-yl]-N-(furan-2-ylmethyl)methanamine](/img/structure/B12482641.png)
![Methyl 6-methyl-2-{[(3-nitrophenyl)carbonyl]amino}-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B12482643.png)
![4-bromo-N-({4-[4-(thiophen-2-ylcarbonyl)piperazin-1-yl]phenyl}carbamothioyl)benzamide](/img/structure/B12482655.png)

![4-bromo-N-[2-(cyclopropylmethyl)phenyl]benzamide](/img/structure/B12482662.png)
![2-{[5-(2,3-dihydro-1,4-benzodioxin-6-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]sulfanyl}-1-(2-methyl-1H-indol-3-yl)ethanone](/img/structure/B12482665.png)
![1-{[5-(2-Nitrophenyl)-1,3,4-oxadiazol-2-yl]sulfanyl}propan-2-one](/img/structure/B12482674.png)
![4-bromo-5-[4-(naphthalen-2-ylsulfonyl)piperazin-1-yl]-2-phenylpyridazin-3(2H)-one](/img/structure/B12482676.png)
![Methyl 3-({[3-nitro-4-(pyrrolidin-1-yl)phenyl]carbonyl}amino)-4-[4-(phenylcarbonyl)piperazin-1-yl]benzoate](/img/structure/B12482684.png)
![N-(3-chloro-4-methylphenyl)-N-[2-oxo-2-(3-oxo-3,4-dihydroquinoxalin-1(2H)-yl)ethyl]benzenesulfonamide](/img/structure/B12482691.png)
![2-({3-Methoxy-4-[(3-methyl-1,2,4-oxadiazol-5-yl)methoxy]benzyl}amino)ethanol](/img/structure/B12482695.png)
![Methyl 2-[(cycloheptylcarbamothioyl)amino]-5-methylthiophene-3-carboxylate](/img/structure/B12482699.png)
![N-[1-(2-methylphenyl)ethyl]-4,5-dihydro-1,3-oxazol-2-amine](/img/structure/B12482707.png)

